

The In Vivo Biological Functions of Chemerin C-Terminal Peptides: A Technical Guide

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Compound of Interest

Compound Name: *chemerin C-terminal peptide*

Cat. No.: *B612706*

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Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemerin, a chemoattractant adipokine, undergoes C-terminal proteolytic processing to yield a family of bioactive peptides with diverse physiological and pathological roles. These peptides, most notably Chemerin-9 and Chemerin-15, exert their functions primarily through the G protein-coupled receptor CMKLR1 (ChemR23). In vivo, these peptides are critical modulators of inflammation, immune cell trafficking, and metabolism. Their activities are often context-dependent, exhibiting both pro- and anti-inflammatory effects. This document provides an in-depth overview of the in vivo biological functions of **chemerin C-terminal peptides**, quantitative activity data, detailed experimental protocols for their study, and a visualization of their core signaling pathway.

Core Biological Functions in Vivo

Chemerin C-terminal peptides are potent signaling molecules that regulate key biological processes. Their functions are dictated by the specific peptide sequence, the target tissue, and the inflammatory context.

Modulation of Inflammation and Immunity

A primary role of chemerin peptides is the recruitment and activation of innate immune cells. The most studied peptide, Chemerin-9 (C9; YFPGQFAFS), is a potent agonist for CMKLR1 and

acts as a powerful chemoattractant for macrophages, dendritic cells (DCs), and natural killer (NK) cells[1][2]. This function is crucial for directing immune cells to sites of injury or infection[1].

Conversely, other C-terminal peptides display potent anti-inflammatory properties. Chemerin-15 (C15), for example, has been shown to suppress inflammation in vivo with reduced chemoattractant activity[3][4]. In a mouse model of zymosan-induced peritonitis, intraperitoneal administration of C15 at a dose as low as 0.32 ng/kg provided significant protection, suppressing neutrophil and monocyte recruitment by over 60%[3][4]. This anti-inflammatory effect is mediated entirely through the CMKLR1 receptor[3][4]. Furthermore, C15 can enhance the clearance of apoptotic cells (efferocytosis) by macrophages, a key process in the resolution of inflammation[5].

This dual functionality suggests that the specific proteolytic environment at a site of inflammation dictates whether chemerin activity is predominantly pro-inflammatory (driving cell recruitment) or anti-inflammatory (promoting resolution).

Role in Cardiovascular and Metabolic Homeostasis

The chemerin/CMKLR1 axis is deeply involved in cardiovascular health and disease. Chemerin-9 has been shown to prevent atherosclerosis in ApoE^{-/-} mice by reducing intraplaque macrophage content and suppressing the inflammatory phenotype of macrophages[6][7]. It can also attenuate the formation of abdominal aortic aneurysms by restraining inflammatory cell infiltration and neovascularization[8][9].

In metabolism, chemerin peptides link adipose tissue function with systemic inflammation. Chemerin is highly expressed by adipocytes and its levels are often elevated in obesity, where it may contribute to the chronic low-grade inflammation associated with metabolic syndrome[4][10]. The peptides regulate adipocyte differentiation and glucose homeostasis, making the chemerin/CMKLR1 axis a potential target for metabolic disorders[10][11].

Quantitative Data: Peptide Activity and Receptor Binding

The biological effects of **chemerin C-terminal peptides** are initiated by their binding to and activation of specific cell surface receptors. The quantitative parameters of these interactions

are summarized below.

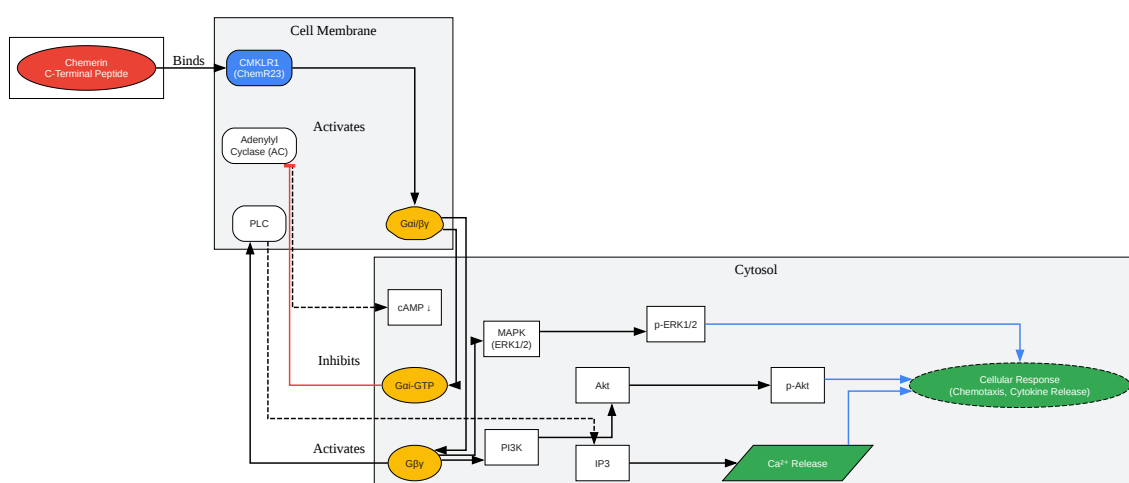
Peptide/Ligand	Receptor	Assay Type	Parameter	Value	Species	Reference(s)
Chemerin-9 (C9)	Human CMKLR1	Radioligand Binding	Kd	0.53 nM	Human	[12]
Chemerin-9 (C9)	Human CMKLR1	Radioligand Competition	pKi	9.11	Human	[12]
Chemerin-9 (C9)	Human CMKLR1	IP-One (G-protein signaling)	EC50	387.6 nM	Human	[10]
Chemerin-9 (C9)	Human GPR1	BRET-based	EC50	1 nM	Human	[3]
Chemerin-9 (C9)	Human CMKLR1	BRET-based	EC50	24 nM	Human	[3]
Full-Length Chemerin (21-157)	Human CMKLR1	Radioligand Binding	Kd	0.88 nM	Human	[3]
Full-Length Chemerin (21-157)	Human GPR1	Radioligand Binding	Kd	0.21 nM	Human	[3]
Full-Length Chemerin (S157)	Murine CMKLR1	Calcium Mobilization	EC50	1.17 nM	Murine	[12]
Full-Length Chemerin (S157)	Murine CMKLR1	Chemotaxis	EC50	3.15 nM	Murine	[12]
Chemerin-15 (C15)	Murine CMKLR1	In vivo Anti-inflammatory	Effective Dose	0.32 ng/kg	Murine	[3] [4]

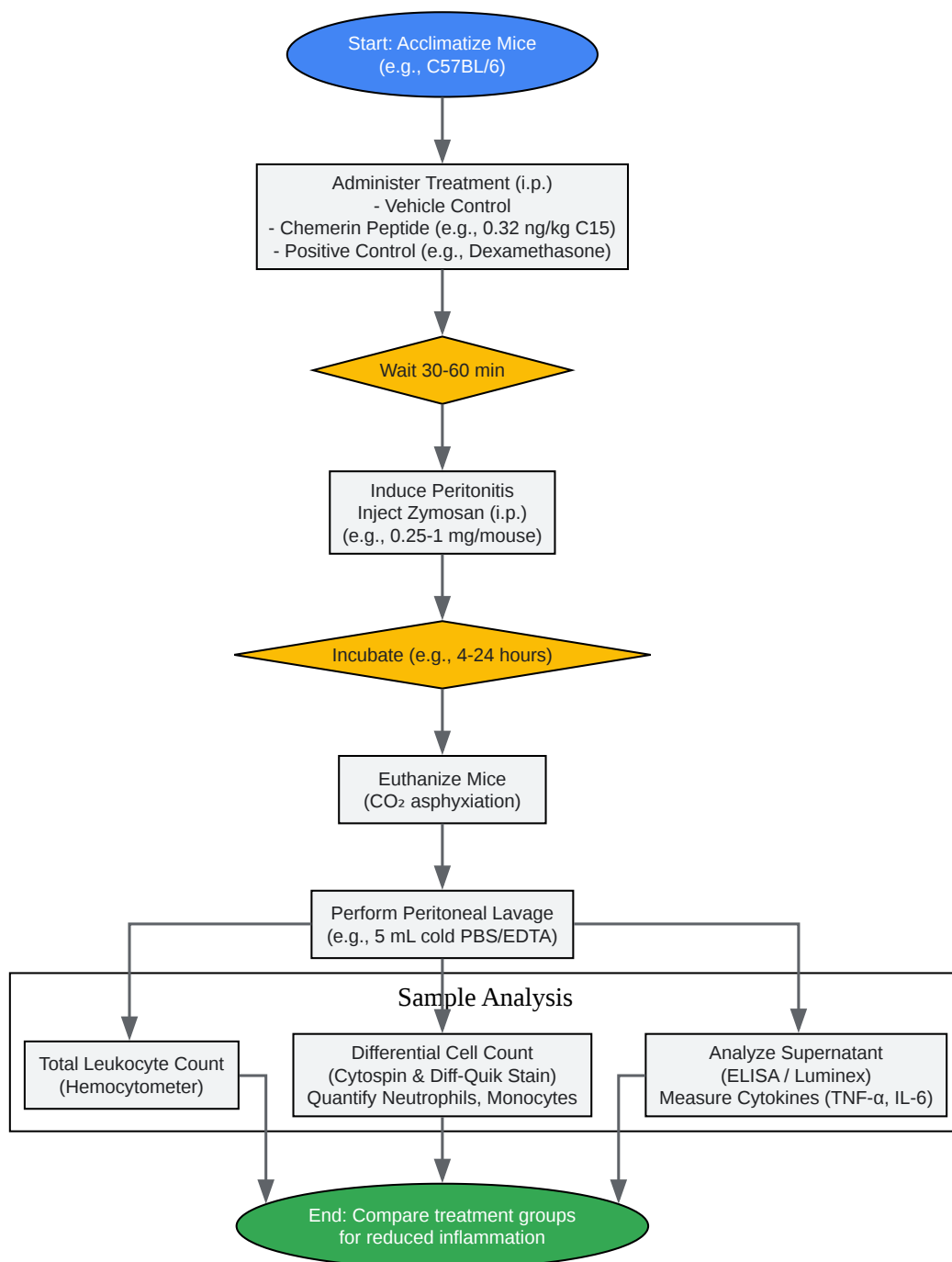
Chemerin-15 (C15)	Murine CMKLR1	In vitro Anti-inflammatory	Effective Conc.	Picomolar (pM) range	Murine	[3] [4]
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Signaling Pathways and Experimental Workflows

CMKLR1 Signaling Pathway

Activation of CMKLR1 by a **chemerin C-terminal peptide** initiates a canonical G α i-coupled signaling cascade. This pathway is pertussis toxin (PTX) sensitive, confirming the involvement of G α i/o proteins[\[3\]](#). The downstream effects include inhibition of adenylyl cyclase, leading to decreased intracellular cAMP, and activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event for cell activation and chemotaxis. Concurrently, the pathway stimulates the phosphorylation and activation of the PI3K/Akt and MAPK/ERK kinase cascades, which regulate cell survival, proliferation, and inflammatory gene expression[\[3\]](#)[\[5\]](#)[\[13\]](#).





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